AT791

説明

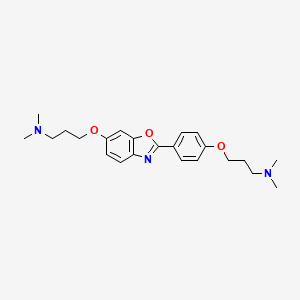

Structure

3D Structure

特性

IUPAC Name |

3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYWFWUJUHSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AT791: A Technical Guide to its Mechanism of Action as a Dual TLR7 and TLR9 Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of AT791, intended for researchers, scientists, and professionals in the field of drug development. It details the compound's activity, delineates the signaling pathways it modulates, presents its quantitative inhibitory data, and outlines the key experimental protocols for its characterization.

Introduction to AT791

AT791, chemically identified as {3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine}, is a novel antagonist of endosomal Toll-like receptors, specifically TLR7 and TLR9.[4] These receptors are key components of the innate immune system, recognizing nucleic acid motifs associated with pathogens and cellular damage. Their overactivation is implicated in the pathophysiology of autoimmune diseases, such as systemic lupus erythematosus (SLE), making them attractive therapeutic targets.[4][5] AT791 has been investigated for its potential in treating such autoimmune conditions by dampening the inflammatory responses mediated by TLR7 and TLR9.[4]

Core Mechanism of Action

The inhibitory action of AT791 is not based on direct binding to the TLR7 and TLR9 proteins. Instead, it employs a dual mechanism dependent on its physicochemical properties:

-

Lysosomotropism and Accumulation in Acidic Compartments: AT791 is characterized as a "lysosomotropic" compound, being lipophilic and containing weak base amines.[1][6] This allows it to readily penetrate cell membranes at neutral pH. However, within the acidic environment of endolysosomes where TLR7 and TLR9 reside, AT791 becomes protonated and trapped, leading to its high accumulation in these specific cellular compartments.[1][4][6] The compound has pKa values of 7.9 and 6.1, which facilitates this protonation and accumulation in low-pH vesicles.[1][6]

-

Interference with Nucleic Acid Binding: The primary mechanism of TLR7 and TLR9 inhibition by AT791 is its ability to interact with nucleic acids.[4][5] By binding to the DNA and RNA ligands of these receptors, AT791 prevents their interaction with the TLRs, thereby blocking the initiation of the downstream signaling cascade.[4] This has been demonstrated in vitro, where AT791 suppresses the interaction between DNA and TLR9.[1]

This mechanism of action, combining accumulation in the relevant cellular compartment with ligand sequestration, is a shared characteristic with other compounds that inhibit endosomal TLRs, such as hydroxychloroquine.[4][5]

Signaling Pathway Inhibition

AT791's interference with ligand binding to TLR7 and TLR9 effectively blocks the subsequent downstream signaling pathways. Upon ligand binding, TLR7 and TLR9 typically recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. By preventing the initial ligand-receptor interaction, AT791 abrogates this entire cascade.

Quantitative Data

The inhibitory activity of AT791 has been quantified in various cell-based assays. The following table summarizes the key IC50 values.

| Target | Cell Line | Ligand | IC50 | Reference |

| TLR9 | Human Embryonic Kidney (HEK):TLR9 | DNA | 0.04 µM (40 nM) | [1][2][3] |

| TLR7 | Human Embryonic Kidney (HEK):TLR7 | R848 | 3.33 µM | [1][2] |

| TLR9-DNA Interaction | In vitro | DNA | 1-10 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of AT791.

Cell-Based TLR7 and TLR9 Inhibition Assays

These assays are fundamental for determining the inhibitory potency of AT791 on TLR7 and TLR9 signaling in a cellular context.

Objective: To quantify the dose-dependent inhibition of TLR7 and TLR9 signaling by AT791.

Materials:

-

HEK-Blue™ hTLR7 and HEK-Blue™ hTLR9 cell lines (InvivoGen)

-

DMEM, high glucose, GlutaMAX™ Supplement (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin

-

Zeocin™ and Blasticidin (InvivoGen)

-

CpG oligonucleotide (ODN 2006) for TLR9 stimulation

-

R848 for TLR7 stimulation

-

AT791

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

Protocol:

-

Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR9 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL Zeocin™, and 10 µg/mL Blasticidin. Maintain cells at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 25,000 cells per well and incubate for 20-24 hours.

-

Compound Treatment: Prepare serial dilutions of AT791 in cell culture medium. Add the desired concentrations of AT791 to the cells.

-

Ligand Stimulation: Immediately after adding AT791, stimulate the HEK-Blue™ hTLR9 cells with CpG oligonucleotide (e.g., 1 µM ODN 2006) and the HEK-Blue™ hTLR7 cells with R848 (e.g., 1 µM).

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Transfer 20 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate for 1-3 hours at 37°C.

-

Measure the optical density at 620-650 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of AT791 and determine the IC50 value using a suitable software.

In-Cell Oligonucleotide Bait Assay

This assay is designed to demonstrate that AT791's inhibitory activity is due to its interaction with the TLR9 ligand (CpG DNA) within the cellular environment.

Objective: To show that an excess of a non-stimulatory oligonucleotide can compete with AT791's inhibitory effect, thereby restoring TLR9 signaling.

Materials:

-

Mouse bone marrow-derived dendritic cells (BMDCs) or other TLR9-expressing primary cells

-

Stimulatory CpG oligonucleotide (e.g., CpG 2216)

-

Non-stimulatory GpC oligonucleotide (e.g., GpC 2216)

-

AT791

-

ELISA kit for mouse IL-6

Protocol:

-

Cell Preparation: Isolate and culture BMDCs according to standard protocols.

-

Assay Setup: Plate the BMDCs in a 96-well plate.

-

Treatment Conditions:

-

Control: Stimulate cells with CpG 2216.

-

Inhibition: Treat cells with AT791 (e.g., 10 µM) followed by stimulation with CpG 2216.

-

Competition: Treat cells with AT791 and an excess of non-stimulatory GpC 2216, followed by stimulation with CpG 2216.

-

Negative Controls: Untreated cells, cells treated with GpC 2216 alone, and cells treated with AT791 and GpC 2216 without CpG 2216 stimulation.

-

-

Incubation: Incubate the cells for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-6 using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-6 across the different treatment conditions. A restoration of IL-6 production in the competition condition indicates that AT791's inhibitory effect is mediated through its interaction with the CpG oligonucleotide.

In Vivo Mouse CpG Challenge

This in vivo experiment validates the efficacy of AT791 in a living organism.

Objective: To assess the ability of orally administered AT791 to suppress the systemic inflammatory response induced by a TLR9 agonist in mice.

Materials:

-

C57BL/6 mice

-

AT791

-

CpG oligonucleotide (e.g., CpG 1668)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

ELISA kit for mouse IL-6

Protocol:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

AT791 Administration: Administer AT791 (e.g., 20 mg/kg) or vehicle to the mice via oral gavage.

-

CpG Challenge: After a predetermined time (e.g., 1-2 hours) following AT791 administration, challenge the mice with an intraperitoneal injection of CpG 1668.

-

Blood Collection: At the peak of the expected cytokine response (e.g., 2-4 hours after CpG challenge), collect blood samples from the mice.

-

Serum Preparation: Process the blood samples to obtain serum.

-

Cytokine Measurement: Measure the concentration of IL-6 in the serum using an ELISA kit.

-

Data Analysis: Compare the serum IL-6 levels between the vehicle-treated and AT791-treated groups to determine the in vivo efficacy of AT791.

Conclusion

AT791 is a potent dual inhibitor of TLR7 and TLR9 that functions through a mechanism of lysosomotropism and interference with nucleic acid ligand binding. Its efficacy has been demonstrated in both in vitro cellular assays and in vivo models of TLR9-mediated inflammation. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug developers working on novel therapeutics for autoimmune and inflammatory diseases.

References

- 1. Oligonucleotide-pulldown assay [bio-protocol.org]

- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2.5. HEK 293 TLR9 reporter assay [bio-protocol.org]

- 4. TLR9 Reporter Assay [bio-protocol.org]

- 5. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil extracellular traps have auto-catabolic activity and produce mononucleosome-associated circulating DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AT791: A Dual Inhibitor of Toll-Like Receptors 7 and 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of AT791. Detailed experimental protocols for assessing its inhibitory effects and a visualization of the targeted signaling pathway are included to support further research and development efforts in immunology and drug discovery.

Chemical Structure and Properties

AT791, with the IUPAC name {3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine}, is a small molecule with a molecular formula of C₂₃H₃₁N₃O₃ and a molecular weight of 397.51 g/mol .[1]

Chemical Structure:

Caption: 2D Chemical Structure of AT791.

SMILES String: CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C[2]

Quantitative Data

The inhibitory activity of AT791 has been quantified against human TLR7 and TLR9. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Agonist | Cell Line | IC50 (µM) | Reference |

| TLR9 | CpG DNA | HEK:TLR9 | 0.04 | [2][3][4] |

| TLR7 | R848 | HEK:TLR7 | 3.33 | [2][3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the inhibitory activity of AT791.

In Vitro TLR7 and TLR9 Inhibition Assays

This protocol describes the use of human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 and hTLR9 cells (InvivoGen)

-

DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

HEK-Blue™ Selection (InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

CpG Oligonucleotide (e.g., ODN 2006) for TLR9 stimulation

-

R848 (Resiquimod) for TLR7 stimulation

-

AT791

-

96-well plates, flat-bottom (Corning)

Cell Culture:

-

Culture HEK-Blue™ hTLR7 and hTLR9 cells in DMEM supplemented with 10% heat-inactivated FBS and 1X HEK-Blue™ Selection.

-

Maintain cells at 37°C in a 5% CO₂ incubator.

-

Subculture cells every 3-4 days when they reach 80-90% confluency.

Inhibition Assay Protocol:

-

Prepare a stock solution of AT791 in DMSO. Further dilute in cell culture medium to desired concentrations.

-

Seed the HEK-Blue™ cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL in a volume of 180 µL per well.

-

Add 20 µL of the diluted AT791 or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of the TLR7 agonist (R848, final concentration ~1 µg/mL) or TLR9 agonist (CpG DNA, final concentration ~1 µM) to the appropriate wells.

-

Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of the cell supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well of the new plate.

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of AT791 using a non-linear regression model.

In Vivo Administration Protocol (Mice)

This protocol outlines the oral administration of AT791 to mice to assess its in vivo efficacy.

Materials:

-

AT791

-

Vehicle (e.g., 10% DMSO, 90% corn oil)

-

Oral gavage needles

-

Mice (e.g., C57BL/6)

Protocol:

-

Prepare a suspension of AT791 in the chosen vehicle. A common formulation is 10% DMSO and 90% corn oil.[5]

-

The final concentration should be calculated based on the desired dosage (e.g., 20 mg/kg) and the average weight of the mice.

-

Administer the AT791 suspension or vehicle control to the mice via oral gavage.

-

Subsequent experimental procedures, such as challenging with a TLR agonist and measuring cytokine responses, should be performed at appropriate time points after AT791 administration. For instance, short-term induction of serum interleukin-6 in mice by CpG1668 DNA is effectively suppressed by pretreatment with AT791 at a dosage of 20 mg/kg.[5]

Signaling Pathway

AT791 inhibits the signaling pathways of both TLR7 and TLR9. These receptors are located in the endosomes and recognize nucleic acids: single-stranded RNA (ssRNA) for TLR7 and unmethylated CpG DNA for TLR9. Upon ligand binding, both TLR7 and TLR9 recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately leads to the activation of the transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons.

Caption: TLR7 and TLR9 Signaling Pathway Inhibition by AT791.

References

- 1. researchgate.net [researchgate.net]

- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Figure 1 from TLR signaling pathways. | Semantic Scholar [semanticscholar.org]

AT791: A Technical Overview of a Novel TLR7 and TLR9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of AT791, a novel small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). AT791 has been identified as a potential therapeutic agent for autoimmune diseases.[1]

Introduction

Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing nucleic acid-containing complexes. Their overactivation has been implicated in the pathogenesis of autoimmune diseases such as lupus. AT791 was developed to block the signaling of these receptors, thereby offering a potential therapeutic intervention.[1]

Quantitative Data Summary

The inhibitory activity of AT791 on TLR7 and TLR9 has been quantified through in vitro assays. The following table summarizes the key IC50 values.

| Target | IC50 (µM) |

| TLR7 | 3.33 |

| TLR9 | 0.04 |

| Table 1: In vitro inhibitory activity of AT791.[2] |

Mechanism of Action

AT791 inhibits TLR7 and TLR9 signaling through a dual mechanism. It exhibits a weak interaction with nucleic acids and demonstrates high accumulation in the acidic intracellular compartments where these receptors are located. This binding to DNA prevents the interaction between DNA and TLR9 in vitro and modulates the signaling process in vivo.[1] This mechanism of action, inhibiting endosomal TLRs, is also shared by other structurally different molecules, including hydroxychloroquine.[1]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention by AT791.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of AT791.

In vitro Inhibition Assays (IC50 Determination) A variety of human and mouse cell types were utilized to assess the inhibitory activity of AT791 on TLR7 and TLR9 signaling.[1] Specific cell lines expressing these receptors were stimulated with their respective ligands (e.g., CpG-containing DNA for TLR9) in the presence of varying concentrations of AT791. The inhibition of downstream signaling was measured, typically by quantifying the levels of secreted cytokines or reporter gene expression. The IC50 values were then calculated from the dose-response curves.

DNA-TLR9 Interaction Assay To confirm the direct inhibition of DNA binding to TLR9, an in vitro assay was performed. This likely involved a purified or recombinant form of the TLR9 protein and labeled CpG DNA. The ability of AT791 to disrupt this interaction was measured, providing evidence for its mechanism of action.[1]

In vivo Efficacy Studies in Mouse Models To evaluate the in vivo effects of AT791, mouse models were utilized.[1] The general workflow for such a study is depicted below.

In these studies, mice were administered AT791, followed by a challenge with a TLR9 agonist like CpG-containing DNA. The subsequent immune responses were then measured to determine the in vivo efficacy of the compound.[1] In chronic studies using spontaneous mouse lupus models, another compound, E6446, was observed to slow the development of circulating antinuclear antibodies and had a modest effect on anti-double-stranded DNA titers, though no significant impact on proteinuria or mortality was observed.[1]

Pharmacokinetics and Intracellular Accumulation

A key discovery in the development of AT791 was its ability to accumulate in acidic intracellular compartments, the location of TLR7 and TLR9.[1] This property is crucial for its inhibitory activity. The relationship between the compound's properties and its mechanism of action is illustrated below.

Conclusion

AT791 represents a novel class of small molecule inhibitors targeting endosomal Toll-like receptors. Its unique mechanism, involving both nucleic acid interaction and high accumulation in acidic intracellular compartments, makes it a promising candidate for further investigation in the treatment of autoimmune diseases. The data presented here provide a foundational understanding for researchers and drug development professionals interested in this therapeutic approach.

References

AT791: A Technical Guide to a Dual TLR7 and TLR9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR9, located within endosomal compartments, are activated by single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Their overactivation is implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE), making them attractive therapeutic targets. This document provides a comprehensive technical overview of AT791, a potent, orally bioavailable small molecule inhibitor of both TLR7 and TLR9. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the complex signaling pathways it modulates.

Introduction to AT791

AT791, chemically identified as 3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine, is a novel compound that effectively inhibits signaling from both TLR7 and TLR9.[1][2] Its dual inhibitory action and oral bioavailability make it a significant tool for preclinical research and a potential candidate for therapeutic development in the context of autoimmune and inflammatory disorders.[3]

Physicochemical and Inhibitory Properties of AT791

The fundamental properties of AT791 and its inhibitory concentrations against TLR7 and TLR9 are summarized in the tables below. The data highlights that AT791 is significantly more potent against TLR9 than TLR7.[3][4]

Table 1: Physicochemical Properties of AT791

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine | [1][2] |

| CAS Number | 1219962-49-8 | [5] |

| Molecular Formula | C23H31N3O3 | [5] |

| Molecular Weight | 397.519 g/mol | [5] |

| Appearance | Solid |[5] |

Table 2: In Vitro Inhibitory Activity of AT791

| Target | Cell Type / Assay | Ligand | IC50 | Reference |

|---|---|---|---|---|

| TLR9 | HEK:TLR9 Cells | CpG DNA | 0.04 µM | [3][4] |

| TLR7 | HEK:TLR7 Cells | R848 | 3.33 µM | [3][4] |

| DNA-TLR9 Interaction | In Vitro Assay | DNA | 1 - 10 µM |[3][6] |

Table 3: In Vivo Efficacy of AT791

| Animal Model | Challenge | Dose | Effect | Reference |

|---|

| Mouse | CpG1668 DNA | 20 mg/kg (p.o.) | Effective suppression of serum IL-6 induction |[3] |

Mechanism of Action

AT791 employs a sophisticated, indirect mechanism to inhibit TLR7 and TLR9 signaling. It does not appear to bind directly to the receptors themselves.[7] Instead, its efficacy relies on two key physicochemical properties:

-

Lysosomotropism : AT791 is a lipophilic weak base. This characteristic allows it to freely cross cell membranes and accumulate in acidic intracellular compartments, such as the endosomes where TLR7 and TLR9 are located.[1][3] This property is shared by other TLR7/9 inhibitors like hydroxychloroquine.[1][6]

-

Nucleic Acid Interaction : The compound exhibits a weak interaction with nucleic acids. By binding to the DNA and RNA ligands of TLR9 and TLR7, AT791 prevents them from engaging with and activating their respective receptors.[1][6][8]

This dual mechanism—concentrating in the necessary subcellular location and neutralizing the activating ligands—underpins its potent inhibitory effects.

TLR7 and TLR9 Signaling Pathways

Both TLR7 and TLR9 signal primarily through the MyD88-dependent pathway to induce inflammatory responses.[9][10] This involves the recruitment of adaptor proteins and kinases that ultimately activate key transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and Type I interferons.[9][11]

TLR7 Signaling Pathway

TLR7 recognizes viral ssRNA or synthetic imidazoquinolines like R848. Its activation is a key driver of antiviral and autoimmune responses.

TLR9 Signaling Pathway

TLR9 detects unmethylated CpG motifs prevalent in bacterial and viral DNA.[12] Chronic activation by self-DNA contributes to lupus pathology. The signaling cascade is highly similar to that of TLR7, leading to inflammatory and interferon responses.[13][14]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of AT791.

TLR Reporter Gene Assay (In Vitro)

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like AT791.

-

Objective : To quantify the inhibition of TLR7 or TLR9 signaling in a cellular context.

-

Cell Line : Human Embryonic Kidney (HEK293) cells stably expressing a single human TLR (e.g., TLR7 or TLR9) and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[6][15]

-

Protocol Outline :

-

Cell Plating : Seed the HEK-TLR reporter cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation : Prepare a serial dilution of AT791 in assay medium.

-

Treatment : Add the AT791 dilutions to the cells.

-

Stimulation : After a short pre-incubation (e.g., 1 hour), add a known TLR agonist at a fixed concentration (e.g., R848 for TLR7, CpG-ODN for TLR9) to all wells except the negative controls.

-

Incubation : Incubate the plates for 16-24 hours at 37°C.

-

Detection : Measure the reporter gene activity. For a SEAP reporter, this involves collecting the supernatant and using a detection reagent like QUANTI-Blue™.[15] For luciferase, a lytic reagent is added directly to the cells.

-

Data Analysis : Plot the reporter activity against the logarithm of AT791 concentration and fit to a four-parameter logistic curve to determine the IC50 value.

-

DNA-TLR9 Interaction Assay (Biochemical)

This assay directly assesses the ability of AT791 to disrupt the binding of CpG DNA to the TLR9 protein.

-

Objective : To measure the direct interference of AT791 with the ligand-receptor interaction.

-

Principle : An ELISA-like format is often used.

-

Protocol Outline :

-

Coating : Coat a 96-well plate with a recombinant Fc-tagged TLR9 protein.

-

Blocking : Block non-specific binding sites on the plate.

-

Incubation : Add a biotinylated CpG-ODN ligand to the wells simultaneously with various concentrations of AT791. Assays are typically performed in an acidic buffer (e.g., pH 5.5) to mimic endosomal conditions.[6]

-

Washing : Wash the plate to remove unbound ligand and inhibitor.

-

Detection : Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated DNA.

-

Substrate Addition : Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal.

-

Data Analysis : Calculate the IC50 value, representing the concentration of AT791 required to inhibit 50% of the DNA-TLR9 binding.

-

Cytokine Suppression Assay (In Vivo)

This experiment evaluates the efficacy of AT791 in a living organism.

-

Objective : To determine if oral administration of AT791 can block a systemic inflammatory response induced by a TLR9 agonist.

-

Animal Model : C57BL/6 mice or other appropriate strains.

-

Protocol Outline :

-

Acclimatization : Allow animals to acclimate to the facility for at least one week.

-

Compound Administration : Administer AT791 (e.g., 20 mg/kg) or vehicle control (e.g., corn oil) to the mice via oral gavage (p.o.).[3][4]

-

Challenge : After a set period (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) or intravenous (i.v.) injection of a TLR9 agonist, such as CpG1668 DNA.

-

Sample Collection : At the peak of the expected cytokine response (e.g., 2-4 hours post-challenge), collect blood samples.

-

Cytokine Measurement : Prepare serum from the blood and measure the concentration of key pro-inflammatory cytokines, such as IL-6 or TNF-α, using an ELISA kit.

-

Data Analysis : Compare cytokine levels between the vehicle-treated and AT791-treated groups to determine the percentage of inhibition.

-

Conclusion

AT791 is a potent dual inhibitor of TLR7 and TLR9, demonstrating significant activity both in vitro and in vivo. Its unique lysosomotropic mechanism, which involves accumulation in acidic endosomes and subsequent interference with ligand-receptor binding, distinguishes it from direct receptor antagonists. The comprehensive data presented in this guide underscore its value as a research tool for dissecting the roles of TLR7 and TLR9 in immunity and disease. Furthermore, its oral bioavailability and efficacy in suppressing TLR9-mediated inflammation in animal models suggest its potential as a therapeutic agent for autoimmune conditions driven by aberrant activation of these nucleic acid-sensing pathways.

References

- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]Novel Small Molecule Inhibitors of TLR7 and TLR9: Mechanism of Action and Efficacy In Vivo [scienceon.kisti.re.kr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AT791 |CAS:1219962-49-8 Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]

- 8. Novel Small Molecule Inhibitors of TLR7 and TLR9: Mechanism of Action and Efficacy In Vivo | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 12. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. invivogen.com [invivogen.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT791

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). It represents a promising therapeutic candidate for the treatment of autoimmune diseases, such as systemic lupus erythematosus (SLE), by attenuating the aberrant activation of the innate immune system. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of AT791, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this compound.

Introduction

Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. In autoimmune diseases like lupus, the dysregulation of these pathways contributes to chronic inflammation and tissue damage. AT791 has emerged as a dual inhibitor of TLR7 and TLR9, offering a targeted approach to modulate these pathological immune responses.

Pharmacodynamics

Mechanism of Action

AT791 is a "lysosomotropic" compound, characterized by its lipophilic nature and the presence of weak base amines. This chemical property facilitates its accumulation within the acidic intracellular compartments, such as endolysosomes, where TLR7 and TLR9 are located. The proposed mechanism of action involves a weak interaction of AT791 with nucleic acids (ssRNA and CpG DNA), which in turn prevents their binding to and activation of TLR7 and TLR9. This ultimately inhibits the downstream signaling pathways and the subsequent production of inflammatory mediators.

Caption: Proposed mechanism of action of AT791.

In Vitro Activity

AT791 has demonstrated potent inhibitory activity against TLR7 and TLR9 in various in vitro assays. The half-maximal inhibitory concentrations (IC50) have been determined in human embryonic kidney (HEK) 293 cells engineered to express these receptors.

| Receptor | Cell Line | Agonist | IC50 (µM) |

| TLR9 | HEK293 | CpG DNA | 0.04[1] |

| TLR7 | HEK293 | R848 | 3.33[1] |

| TLR9-DNA Interaction | In vitro assay | - | 1 - 10[1] |

Pharmacokinetics

While detailed pharmacokinetic parameters for AT791 are not extensively published in publicly available literature, the compound is described as being orally bioavailable. The following sections summarize the available information.

In Vivo Pharmacodynamics in Mice

The in vivo efficacy of AT791 has been demonstrated in a mouse model of TLR9-mediated inflammation. Oral administration of AT791 was shown to effectively suppress the production of serum interleukin-6 (IL-6) induced by the TLR9 agonist CpG1668 DNA.

| Animal Model | Dose (Oral) | Challenge | Pharmacodynamic Effect |

| Mouse | 20 mg/kg[1] | CpG1668 DNA | Effective suppression of short-term induction of serum IL-6[1] |

No quantitative data on Cmax, Tmax, half-life, clearance, or volume of distribution for AT791 in mice is available in the reviewed literature.

Experimental Protocols

In Vitro IC50 Determination in HEK293 Cells

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express either human TLR7 or TLR9.

-

Agonists:

-

TLR9: CpG oligodeoxynucleotides (e.g., CpG-A ODN 2216).

-

TLR7: Resiquimod (R848).

-

-

Methodology:

-

HEK293 cells are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of AT791 for a specified period (e.g., 1 hour).

-

The respective agonist (CpG DNA or R848) is added to the wells to stimulate the TLRs.

-

After an incubation period, the cell supernatant is collected.

-

The concentration of a downstream reporter, such as secreted alkaline phosphatase (SEAP) or a pro-inflammatory cytokine (e.g., IL-8), is measured using a suitable assay (e.g., colorimetric or ELISA).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for in vitro IC50 determination.

In Vivo Pharmacodynamic Study in Mice

-

Animal Model: C57BL/6 mice.

-

Dosing: AT791 is administered orally (p.o.) at a dose of 20 mg/kg. The vehicle used for formulation is not specified in the available literature.

-

Challenge: After a defined pre-treatment period with AT791, mice are challenged with an intraperitoneal (i.p.) injection of CpG1668 DNA to induce a systemic inflammatory response.

-

Sample Collection: Blood samples are collected at a specified time point after the CpG challenge (e.g., 2-4 hours).

-

Analysis: Serum is isolated from the blood samples, and the concentration of IL-6 is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Endpoint: The percentage of inhibition of CpG-induced IL-6 production in AT791-treated mice is calculated relative to vehicle-treated control animals.

Caption: Workflow for in vivo pharmacodynamic study.

Conclusion

AT791 is a potent dual inhibitor of TLR7 and TLR9 with a well-defined mechanism of action centered on its accumulation in acidic intracellular vesicles. Its in vitro activity and in vivo efficacy in a mouse model of TLR9-mediated inflammation underscore its potential as a therapeutic agent for autoimmune diseases. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for its further clinical development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on AT791 and other TLR7/9 inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic properties of AT791 and to establish a clear pharmacokinetic/pharmacodynamic relationship.

References

AT791: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. The information herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and application of this compound in preclinical and research settings.

Core Physicochemical Properties

AT791 is a small molecule with a molecular weight of 397.51 g/mol and a molecular formula of C₂₃H₃₁N₃O₃.[1] Its chemical structure contains weakly basic amines, contributing to its classification as a lysosomotropic compound.[1][2] This characteristic allows AT791 to be nonpolar at neutral pH, enabling it to cross lipid membranes. However, within the acidic environment of endolysosomes, it becomes protonated and subsequently trapped.[1][2] The pKa values for AT791 have been determined by capillary electrophoresis to be 7.9 and 6.1.[1][2]

Solubility Profile

The solubility of AT791 has been characterized in various solvents and formulations to support both in vitro and in vivo studies.

In Vitro Solubility

AT791 exhibits high solubility in dimethyl sulfoxide (DMSO) and good solubility in ethanol. It is, however, insoluble in water.[3][4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[3][4] For aqueous-based cellular assays, it is advisable to first prepare a concentrated stock solution in DMSO and then perform serial dilutions in the final aqueous medium to the desired working concentration.[5] To avoid precipitation, pre-warming both the stock solution and the culture medium to 37°C before dilution can be beneficial.[6] If precipitation occurs, sonication can be used to aid dissolution.[6]

Table 1: Quantitative Solubility of AT791 in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 100[1][2] | 251.57[1][2] | Ultrasonic treatment may be needed.[1][2] |

| DMSO | 80[3][4][6] | 201.25[3][4][6] | Use of fresh DMSO is recommended as it is hygroscopic.[2][3][4] |

| Ethanol | 20[3][4] | 50.31 | |

| Water | Insoluble[3][4] | - |

In Vivo Solubility

For animal studies, AT791 can be formulated in several vehicles to achieve a clear solution suitable for oral administration. The solubility in these formulations is reported to be at least 2.5 mg/mL.[1][2]

Table 2: In Vivo Formulations for AT791

| Formulation Composition | Solubility (mg/mL) | Molar Equivalent (mM) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1][2] | ≥ 6.29[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5[1][2] | ≥ 6.29[1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5[1][2] | ≥ 6.29[1][2] |

Stability and Storage

Proper storage of AT791 is crucial to maintain its integrity and biological activity. Stability data is available for both the solid compound and solutions in various solvents.

Table 3: Recommended Storage Conditions and Stability of AT791

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1][2] |

| Powder | 4°C | 2 years[2] |

| In Solvent | -80°C | 6 months to 1 year[1][2][3][4] |

| In Solvent | -20°C | 1 month[1][2][3][4] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before storage.[3][4] For in vivo experiments, freshly prepared solutions should be used.[2]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of AT791 are not publicly available, the following represents standard methodologies that are likely employed.

Solubility Determination Protocol (Conceptual)

A common method for determining thermodynamic solubility is the shake-flask method.

-

Preparation: An excess amount of AT791 powder is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of AT791 in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment Protocol (Conceptual)

Stability-indicating HPLC methods are typically used to assess the stability of a compound over time.

-

Sample Preparation: AT791 is prepared as a solid or in solution and stored under defined conditions (e.g., specific temperature and humidity).

-

Time Points: At designated time points (e.g., 0, 1, 3, 6 months), an aliquot of the sample is taken for analysis.

-

HPLC Analysis: The sample is analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact AT791 from any potential degradation products.

-

Data Analysis: The peak area of AT791 is compared to the initial time point to determine the percentage of the compound remaining. The appearance of any new peaks would indicate degradation products, which can be further characterized.

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Formulation

The following diagram illustrates a typical workflow for preparing an in vivo formulation of AT791.

AT791 Mechanism of Action: Inhibition of TLR7/9 Signaling

AT791 exerts its inhibitory effects on the Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling pathways. These receptors are located in the endosomal compartment and recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9).[3][6][7] Upon activation, TLR7 and TLR9 recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons.[3][8] AT791 inhibits this signaling cascade.[5][6]

References

- 1. immunomart.org [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AT791 | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]

- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

AT791 Target Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT791 is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), critical components of the innate immune system. This document provides a comprehensive overview of the target binding affinity of AT791, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. AT791 exhibits a unique inhibitory profile, not through direct receptor binding, but by accumulating in acidic intracellular compartments and interfering with the binding of nucleic acid ligands to TLR7 and TLR9. This guide is intended to serve as a technical resource for researchers and professionals in drug development investigating the therapeutic potential of TLR inhibitors.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR9 are located in endosomal compartments and are responsible for detecting single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Aberrant activation of these receptors is implicated in the pathophysiology of various autoimmune diseases, making them attractive therapeutic targets.

AT791 has emerged as a potent inhibitor of TLR7 and TLR9 signaling.[1][2] Understanding its precise mechanism and binding affinity is paramount for its development as a potential therapeutic agent. This guide synthesizes the available data on AT791's interaction with its targets, providing a detailed examination of its inhibitory activity and the methodologies employed in its evaluation.

Mechanism of Action

The inhibitory activity of AT791 against TLR7 and TLR9 is not based on a conventional direct binding to the receptor proteins. Instead, AT791 functions as a lysosomotropic agent.[1][2][3] This mechanism is characterized by two key properties:

-

Accumulation in Acidic Compartments: As a lipophilic weak base, AT791 readily crosses cell membranes and accumulates in the acidic environment of endosomes, where TLR7 and TLR9 reside.

-

Interference with Nucleic Acid Binding: Within the endosomes, AT791 is believed to interact weakly with nucleic acids. This interaction prevents the natural ligands (ssRNA for TLR7 and CpG DNA for TLR9) from binding to and activating their respective receptors.[1][2]

This indirect mechanism of action is a crucial consideration for the design and interpretation of binding and activity assays.

Quantitative Inhibitory Data

The inhibitory potency of AT791 has been quantified through cell-based assays, measuring the concentration required to inhibit 50% of the TLR7- or TLR9-mediated signaling (IC50).

| Target | Assay Type | Cell Line | Stimulant | IC50 Value | Reference |

| TLR9 | NF-κB Reporter Assay | HEK293 cells expressing TLR9 | CpG DNA | 0.04 µM (40 nM) | [4] |

| TLR7 | NF-κB Reporter Assay | HEK293 cells expressing TLR7 | R848 | 3.33 µM | |

| DNA-TLR9 Interaction | In vitro Oligonucleotide Bait Assay | N/A | N/A | 1 - 10 µM | [3] |

Table 1: Summary of AT791 Inhibitory Potency.

Experimental Protocols

Cell-Based TLR9 and TLR7 Inhibition Assays (NF-κB Reporter Assay)

These assays quantify the ability of AT791 to inhibit the signaling cascade downstream of TLR9 or TLR7 activation in a cellular context.

4.1.1. Principle

Human embryonic kidney (HEK) 293 cells are engineered to stably express either human TLR9 or TLR7. These cells also contain a reporter gene, such as firefly luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter. Activation of the TLR pathway leads to the activation of the transcription factor NF-κB, which in turn drives the expression of the reporter gene. The amount of light produced by the luciferase reaction or the colorimetric signal from the SEAP substrate is proportional to the level of TLR activation. A decrease in the reporter signal in the presence of AT791 indicates inhibition.

4.1.2. Materials

-

HEK293 cells stably expressing human TLR9 and an NF-κB-luciferase reporter construct.

-

HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

-

TLR9 agonist: CpG oligodeoxynucleotides (e.g., ODN 2006).

-

TLR7 agonist: R848.

-

AT791.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

4.1.3. Protocol

-

Cell Seeding: Seed the HEK-TLR9 or HEK-TLR7 reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Compound Preparation: Prepare a serial dilution of AT791 in assay medium.

-

Compound Addition: Add the desired concentrations of AT791 to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation:

-

For the TLR9 assay, add a pre-determined optimal concentration of CpG ODN to the wells.

-

For the TLR7 assay, add a pre-determined optimal concentration of R848 to the wells.

-

Include unstimulated control wells containing only cells and media.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Lysis and Reporter Assay:

-

Equilibrate the plate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from the unstimulated control wells.

-

Normalize the data to the stimulated control wells (100% activation).

-

Plot the percentage of inhibition against the log concentration of AT791 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro DNA-TLR9 Interaction Inhibition Assay (Oligonucleotide Bait Assay)

This assay assesses the ability of AT791 to directly interfere with the binding of CpG DNA to the TLR9 protein.

4.2.1. Principle

A recombinant TLR9 protein (or a fragment containing the DNA binding domain) is immobilized on a solid support, such as a multi-well plate. A labeled CpG oligonucleotide (e.g., biotinylated) is then added. In the absence of an inhibitor, the labeled oligonucleotide will bind to the TLR9 protein. The amount of bound oligonucleotide is then quantified using a detection system (e.g., streptavidin-HRP followed by a colorimetric substrate). When AT791 is present, it can interfere with this interaction, leading to a reduced signal.

4.2.2. Materials

-

Recombinant human TLR9 protein.

-

High-binding 96-well plates.

-

Biotinylated CpG oligodeoxynucleotide.

-

AT791.

-

Assay buffer (e.g., phosphate-buffered saline with a small amount of detergent).

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution.

-

Plate reader.

4.2.3. Protocol

-

Protein Coating: Coat the wells of a high-binding 96-well plate with the recombinant TLR9 protein overnight at 4°C.

-

Washing and Blocking: Wash the plate to remove unbound protein and then block the remaining protein-binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk solution) for 1-2 hours at room temperature.

-

Compound and Oligonucleotide Addition:

-

Wash the plate again.

-

Add serial dilutions of AT791 to the wells.

-

Add a fixed concentration of biotinylated CpG oligonucleotide to all wells.

-

Include a control with no inhibitor.

-

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.

-

Detection:

-

Wash the plate to remove unbound oligonucleotides and compound.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add HRP substrate and incubate until sufficient color development.

-

Add stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of AT791 and determine the IC50 value as described for the cell-based assays.

-

Visualizations

Signaling Pathway and Mechanism of Action of AT791

Caption: Mechanism of AT791 inhibition of TLR7 and TLR9 signaling.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of AT791 in cell-based assays.

Conclusion

AT791 is a potent dual inhibitor of TLR7 and TLR9 signaling, with significantly greater potency against TLR9. Its mechanism of action is distinct from traditional receptor antagonists and relies on its lysosomotropic properties to prevent ligand binding within endosomal compartments. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with AT791 and other TLR inhibitors. A thorough understanding of its indirect inhibitory mechanism is critical for the accurate interpretation of experimental results and for guiding future drug development efforts in the field of autoimmune and inflammatory diseases.

References

The Cellular Dynamics of AT791: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. Understanding the cellular behavior of this compound is critical for elucidating its mechanism of action and optimizing its therapeutic potential.

Core Mechanism of Action: Lysosomotropism and Acidic Compartment Accumulation

AT791's efficacy as a TLR7 and TLR9 inhibitor is intrinsically linked to its physicochemical properties and resulting subcellular localization. The compound is characterized as a "lysosomotropic" agent.[1] This means it readily penetrates cellular membranes in its neutral state and subsequently accumulates in acidic intracellular compartments, primarily endolysosomes, where TLR7 and TLR9 reside.[1][2]

At neutral physiological pH, the lipophilic nature of AT791 allows it to diffuse across the plasma membrane into the cytoplasm. Once inside the cell, it encounters the low pH environment of endosomes and lysosomes. Within these acidic vesicles, the weak base amines of AT791 become protonated, leading to the acquisition of a positive charge. This charged form of the molecule is less membrane-permeable and is effectively "trapped" within the acidic organelles, leading to a high local concentration.[1] This accumulation in the same subcellular compartments as its targets, TLR7 and TLR9, is a key determinant of its inhibitory activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for AT791's inhibitory activity, which is a direct consequence of its cellular uptake and accumulation.

| Target | Cell Type | Parameter | Value | Reference |

| TLR9 | Human Embryonic Kidney (HEK) cells | IC50 | 0.04 µM | [3] |

| TLR7 | Human Embryonic Kidney (HEK) cells | IC50 | 3.33 µM | [3] |

Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of AT791's cellular uptake and its inhibitory effect on TLR7/9 signaling.

Caption: Cellular uptake and mechanism of action of AT791.

Experimental Protocols

While specific, detailed protocols for AT791 are proprietary, the following methodologies are standard for investigating the cellular uptake and distribution of lysosomotropic compounds.

1. Determination of Subcellular Localization by Confocal Microscopy:

-

Cell Culture: Cells (e.g., HEK293 cells expressing TLR7 or TLR9, or primary immune cells) are cultured on glass-bottom dishes suitable for high-resolution imaging.

-

Labeling:

-

Direct Labeling (if available): A fluorescently labeled version of AT791 would be incubated with the cells.

-

Indirect Labeling: Cells are incubated with unlabeled AT791. To visualize acidic compartments, a lysosomotropic dye with a distinct emission spectrum (e.g., LysoTracker Red) is co-incubated.

-

-

Incubation: Cells are treated with AT791 (and the tracker dye, if applicable) for various time points to assess the kinetics of uptake.

-

Imaging: Live-cell imaging is performed using a confocal microscope. The colocalization of the AT791 signal (if directly labeled) with the acidic compartment marker would confirm its accumulation in endolysosomes.

-

Image Analysis: Quantitative analysis of colocalization can be performed using specialized software to determine the extent of accumulation in specific organelles.

2. Quantification of Cellular Uptake by Flow Cytometry:

-

Cell Preparation: A single-cell suspension is prepared from the cell type of interest.

-

Treatment: Cells are incubated with a fluorescently labeled AT791 at various concentrations and for different durations.

-

Washing: After incubation, cells are washed thoroughly with cold phosphate-buffered saline (PBS) to remove any unbound compound.

-

Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population provides a quantitative measure of the total cellular uptake.

3. Experimental Workflow for Assessing Lysosomotropism:

The following diagram outlines a typical workflow to experimentally verify the lysosomotropic nature of a compound like AT791.

Caption: Experimental workflow to confirm lysosomotropism.

References

AT791 (CAS Number: 1219962-49-8): A Technical Guide for Researchers

An In-depth Analysis of a Potent TLR7 and TLR9 Inhibitor

This technical guide provides a comprehensive overview of AT791, a potent and orally bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of AT791.

Core Compound Information

| Identifier | Value |

| Compound Name | AT791 |

| CAS Number | 1219962-49-8 |

| Molecular Formula | C31H38N4O4 |

| Mechanism of Action | Dual inhibitor of TLR7 and TLR9 |

Quantitative Pharmacological Data

AT791 has been characterized by its potent inhibitory activity against TLR7 and TLR9 in various cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Assay Type | Target | Cell Line | Stimulus | IC50 (µM) | Reference |

| Reporter Gene Assay | Human TLR9 | HEK293 | CpG-A | 0.04 | [1] |

| Reporter Gene Assay | Human TLR7 | HEK293 | R848 | 3.33 | [1] |

| Cytokine Release | Mouse TLR9 | Splenocytes | CpG-B | ~0.1 | [1] |

| Cytokine Release | Mouse TLR7 | Splenocytes | R848 | ~1.0 | [1] |

Mechanism of Action

AT791 is a lysosomotropic compound, meaning it accumulates in acidic intracellular compartments such as endosomes, where TLR7 and TLR9 are located.[1] Its inhibitory action is attributed to two key properties:

-

Weak Interaction with Nucleic Acids: AT791 can bind to the DNA and RNA ligands of TLR9 and TLR7, respectively. This interaction is thought to prevent the natural ligands from activating the receptors.[1]

-

Inhibition of Endosomal Acidification: As a weak base, AT791 can raise the pH of endosomes. This change in pH can interfere with the function of pH-dependent proteases that are necessary for TLR9 activation and can also alter the conformation of the receptors themselves, thereby inhibiting signaling.[1]

The following diagram illustrates the proposed mechanism of action of AT791.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AT791.

TLR7 and TLR9 Reporter Gene Assays

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Stimulation:

-

TLR9: CpG-A oligodeoxynucleotide (ODN) 2216 at a final concentration of 1 µM.

-

TLR7: R848 at a final concentration of 1 µg/mL.

-

-

Protocol:

-

Seed HEK-TLR7 or HEK-TLR9 cells in 96-well plates and incubate overnight.

-

Pre-incubate cells with various concentrations of AT791 for 1 hour.

-

Add the respective TLR agonist (CpG-A or R848) and incubate for 18-24 hours.

-

Measure SEAP activity in the supernatant using a colorimetric substrate.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Murine Model of Lupus (MRL/lpr mice)

-

Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a systemic lupus erythematosus (SLE)-like disease.

-

Dosing:

-

Administer AT791 or vehicle control orally (p.o.) once daily.

-

Dose levels can range from 10 to 100 mg/kg.

-

-

Protocol:

-

Begin dosing in MRL/lpr mice at an age when disease symptoms begin to appear (e.g., 8-10 weeks of age).

-

Monitor disease progression weekly by measuring proteinuria (using urine dipsticks) and body weight.

-

Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.

-

At the end of the study (e.g., after 8-12 weeks of treatment), sacrifice the animals and collect kidneys for histological analysis to assess glomerulonephritis.

-

Spleens can also be collected to assess splenomegaly and for immunological analysis of lymphocyte populations by flow cytometry.

-

The following workflow diagram outlines the key steps in the in vivo MRL/lpr mouse study.

Signaling Pathways

AT791 inhibits the signaling cascades downstream of TLR7 and TLR9. Both receptors utilize the MyD88-dependent signaling pathway, which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines and type I interferons.

TLR9 Signaling Pathway

TLR7 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for AT791: An In Vivo TLR7/9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of AT791 in models of autoimmune and inflammatory diseases.

Mechanism of Action

AT791 is a small molecule inhibitor that targets the endosomal TLRs, TLR7 and TLR9.[1][2][3] Its inhibitory action is based on two key properties: a weak interaction with nucleic acids and a high level of accumulation within the acidic intracellular compartments where TLR7 and TLR9 are located.[1][2][3] By binding to DNA, AT791 effectively prevents the interaction between DNA and TLR9, thereby blocking downstream signaling cascades.[1][2][3]

Data Presentation

In Vitro Potency of AT791

| Cell Line | Target | Stimulant | IC₅₀ (µM) |

| HEK:TLR9 | Human TLR9 | DNA | 0.04[4][5][6] |

| HEK:TLR7 | Human TLR7 | R848 | 3.33[4][6] |

In Vivo Efficacy of AT791

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Mouse | 20 mg/kg | Oral (p.o.) | Suppression of CpG1668-induced serum IL-6 | [4][5] |

Signaling Pathway

The signaling cascade initiated by TLR7 and TLR9 is a critical component of the innate immune response. Upon recognition of their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9) within the endosome, these receptors recruit the adaptor protein MyD88. This leads to the formation of a signaling complex involving IRAK4 and TRAF6, which ultimately results in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. AT791 acts upstream by preventing the initial ligand-receptor interaction for TLR9.

Experimental Protocols

In Vivo Model of TLR9-Induced Cytokine Release in Mice

This protocol describes an acute in vivo model to assess the efficacy of AT791 in inhibiting TLR9-mediated inflammation, as measured by serum levels of Interleukin-6 (IL-6).

Materials:

-

AT791 (Powder)

-

Vehicle for oral administration (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in water)

-

CpG Oligodeoxynucleotide 1668 (CpG 1668)

-

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

-

8-12 week old C57BL/6 mice

-

Standard laboratory equipment for animal handling, oral gavage, and blood collection.

-

ELISA kit for mouse IL-6

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment, with free access to food and water.

-

Preparation of AT791 Formulation:

-

Prepare a homogenous suspension of AT791 in the chosen vehicle (e.g., 0.5% CMC-Na).

-

For a 20 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration of the AT791 suspension would be 4 mg/mL.

-

Vortex thoroughly before each administration.

-

-

AT791 Administration:

-

Administer AT791 (20 mg/kg) or vehicle to the mice via oral gavage (p.o.).[4]

-

-

TLR9 Agonist Challenge:

-

One hour after AT791 administration, inject mice intraperitoneally (i.p.) with CpG 1668 (e.g., 10 µg per mouse) dissolved in sterile PBS.

-

-

Blood Collection:

-

Two hours after the CpG 1668 challenge, collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia).

-

-

Serum Preparation:

-

Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the serum (supernatant) and store at -80°C until analysis.

-

-

Cytokine Analysis:

-

Measure the concentration of IL-6 in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum IL-6 levels between the vehicle-treated and AT791-treated groups. A significant reduction in IL-6 levels in the AT791 group indicates successful inhibition of TLR9 signaling in vivo.

-

Experimental Workflow Diagram

Considerations for Chronic Studies

For chronic disease models, such as models of systemic lupus erythematosus (SLE), a longer treatment duration with AT791 would be necessary. A related compound, E6446, has been administered chronically in mouse lupus models.[1][3] A representative protocol for chronic administration of a TLR7/9 inhibitor could involve daily oral gavage at a dose of 20-60 mg/kg for several weeks, with regular monitoring of disease parameters such as autoantibody titers, proteinuria, and overall health.[2] The specific dosing regimen and duration would need to be optimized for the particular animal model and research question.

References

- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AT791 | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for AT791 in Lupus Research Using Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, including the kidneys. Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR9, play a crucial role in the pathogenesis of SLE by recognizing nucleic acid-containing immune complexes and triggering downstream inflammatory signaling pathways. AT791 has been identified as a potent inhibitor of TLR7 and TLR9 signaling, making it a promising candidate for therapeutic intervention in lupus.[1] These application notes provide detailed protocols and representative data for the use of AT791 in preclinical lupus research using established mouse models.

Mechanism of Action of AT791

AT791 is a small molecule that inhibits TLR7 and TLR9 signaling.[1] Its mechanism of action relies on its ability to weakly interact with nucleic acids and accumulate in the acidic intracellular compartments where TLR7 and TLR9 are located.[1] By binding to DNA, AT791 prevents the interaction between DNA and TLR9, thereby modulating the downstream signaling cascade.[1] This inhibitory action has been demonstrated in various human and mouse cell types.[1] The primary signaling pathway inhibited by AT791 is the MyD88-dependent pathway, which is crucial for the production of pro-inflammatory cytokines and type I interferons, key mediators in the pathophysiology of lupus.

Signaling Pathway of TLR7/9 Inhibition by AT791

References

Application Notes and Protocols for AT791 in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9, in primary cell cultures. The following protocols and data are intended to facilitate research into the modulation of innate immune responses for therapeutic development.

Introduction

AT791 is a small molecule inhibitor of TLR7 and TLR9, endosomal receptors that recognize single-stranded RNA and unmethylated CpG DNA, respectively.[1][2] Upon activation, these receptors trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons. AT791 exerts its inhibitory effect by accumulating in acidic intracellular compartments where TLR7 and TLR9 reside and interfering with the binding of their respective nucleic acid ligands.[1][2] This targeted inhibition makes AT791 a valuable tool for studying the roles of TLR7 and TLR9 in various physiological and pathological processes and for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions.

Quantitative Data

The following table summarizes the known in vitro inhibitory activity of AT791. It is important to note that these values were determined in human embryonic kidney (HEK) cell lines engineered to express TLR7 or TLR9. The optimal concentration for primary cell cultures should be determined empirically, but these values provide a useful starting range.

| Cell Line | Target | Parameter | Value (µM) |

| HEK:TLR9 | TLR9 | IC50 | 0.04 |

| HEK:TLR7 | TLR7 | IC50 | 3.33 |

Table 1: In vitro inhibitory activity of AT791. [3][4]

Signaling Pathway of TLR7 and TLR9 Inhibition by AT791

The diagram below illustrates the signaling pathways of TLR7 and TLR9 and the point of inhibition by AT791. Activation of TLR7 and TLR9 by their respective ligands in the endosome leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of transcription factors NF-κB and IRF7. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. AT791 prevents the initial ligand binding to TLR7 and TLR9, thereby blocking the entire downstream signaling cascade.

Caption: TLR7/9 signaling and AT791 inhibition.

Experimental Protocols

The following are generalized protocols for the isolation of primary human peripheral blood mononuclear cells (PBMCs) and subsequent culture and treatment with AT791.

Protocol 1: Isolation of Human PBMCs

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Centrifuge

-

Sterile conical tubes

Procedure:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a sterile conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

-

Collect the mononuclear cell layer (buffy coat) and transfer to a new sterile conical tube.

-

Wash the collected cells by adding at least 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.

Protocol 2: Treatment of Primary Cells with AT791 and TLR Agonists

Materials:

-

Isolated primary cells (e.g., PBMCs)

-

Complete RPMI-1640 medium

-

AT791 (dissolved in a suitable solvent, e.g., DMSO)

-

TLR7 agonist (e.g., R848)

-

TLR9 agonist (e.g., CpG-A ODN 2336 or CpG-B ODN 2006)

-

Cell culture plates (96-well or other as needed)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed the primary cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare a stock solution of AT791 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your specific primary cell type and experimental conditions.

-

Pre-incubate the cells with the desired concentrations of AT791 for 1-2 hours in a CO2 incubator. Include a vehicle control (DMSO) at the same final concentration as the highest AT791 treatment.

-

Following pre-incubation, add the TLR7 or TLR9 agonist to the wells at a pre-determined optimal concentration.

-

Incubate the plate for 18-24 hours in a CO2 incubator. The incubation time may need to be optimized depending on the specific cytokine being measured.

-

After incubation, collect the cell culture supernatants for cytokine analysis.

Protocol 3: Assessment of Cytokine Inhibition

Materials:

-

Cell culture supernatants from Protocol 2

-

Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α)

-

Microplate reader

Procedure:

-

Quantify the concentration of pro-inflammatory cytokines in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine from the standard curve.

-

Determine the percentage of inhibition of cytokine production by AT791 compared to the vehicle-treated, TLR agonist-stimulated control.

Experimental Workflow